Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate
Description
Chemical Structure: Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate (CAS: 1241680-73-8) is an organic compound with the molecular formula C₁₀H₁₂N₂O₄. Its structure features a methyl ester group linked to an acetamide moiety, which is further substituted by a 3-amino-2-hydroxybenzoyl group . Key Functional Groups:
- Methyl ester (providing esterase susceptibility).
- Amide linkage (enhancing hydrogen-bonding capacity).
This compound is utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic derivatives and metal-coordinating ligands .
Properties
CAS No. |
35821-29-5 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H12N2O4/c1-16-8(13)5-12-10(15)6-3-2-4-7(11)9(6)14/h2-4,14H,5,11H2,1H3,(H,12,15) |
InChI Key |
GBKMKXPHHSCXQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the coupling of a 3-amino-2-hydroxybenzoyl moiety with a methyl glycinate derivative. The key steps include:
- Preparation of the 3-amino-2-hydroxybenzoyl intermediate
- Coupling with methyl glycinate or its derivatives using peptide coupling agents
- Purification and isolation of the final product
Preparation of 3-Amino-2-Hydroxybenzoyl Intermediate
A robust method for preparing the 3-amino-2-hydroxybenzoyl intermediate starts from 2-aminophenol, which undergoes acetylation, bromination, Hoesch reaction, and catalytic hydrogenation steps. This method is outlined as follows:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Acetylation of 2-aminophenol to 2-acetamidophenol | Reaction with acetic anhydride in water | Formation of 2-acetamidophenol |
| 2 | Bromination to 2-acetamino-4-bromophenol | Reaction with N-bromosuccinimide (NBS) at room temperature | Brominated intermediate |
| 3 | Hoesch reaction to form 2-hydroxy-3-acetamido-5-bromoacetophenone | In acetonitrile with ZnCl2 catalyst and dry HCl gas at 40-60 °C | Formation of brominated acetophenone |
| 4 | Hydrolysis of acetamido group | Diluted hydrochloric acid | Conversion to 2-hydroxy-3-amino-5-bromoacetophenone |
| 5 | Catalytic hydrogenation and debromination | Pd/C catalyst, ethanol solvent, hydrogen atmosphere, 2 MPa pressure, reflux for 8 hours | Formation of 3-amino-2-hydroxyacetophenone |
This synthetic route is advantageous due to its use of inexpensive and readily available starting materials, straightforward reaction conditions, and high purity of the final intermediate. The process avoids dangerous reagents and uses simple equipment, improving scalability and reducing costs.
Coupling with Methyl Glycinate
The coupling of 3-amino-2-hydroxybenzoyl intermediate with methyl glycinate or its hydrochloride salt is typically achieved via carbodiimide-mediated peptide coupling methods. Two main approaches are used:
| Method | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Method A (EDCI/HOBt coupling) | Glycine methyl ester hydrochloride, triethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), chloroform, stirred overnight | 30-40% | Standard peptide coupling, followed by purification via column chromatography |
| Method B (DCC coupling) | Glycine ethyl ester hydrochloride, triethylamine, dicyclohexylcarbodiimide (DCC), dry tetrahydrofuran (THF) or ethyl acetate, 0 °C addition, room temperature overnight | 50-80% | Higher yields compared to Method A, requires filtration to remove dicyclohexylurea byproduct |
Following coupling, hydrolysis of the ester group can be performed using aqueous sodium hydroxide to afford the corresponding acid if needed.
Alternative Synthetic Routes and Modifications
Additional synthetic variations include:
- Protection of hydroxyl groups as silyl ethers before coupling to improve selectivity and yield.
- Use of Lawesson’s reagent for thioimide derivative formation, indicating potential for structural modifications around the amide linkage.
- Catalytic hydrogenolysis for deprotection steps in intermediates.
These modifications allow fine-tuning of the compound's properties and facilitate the synthesis of analogues for biological evaluation.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Column chromatography with silica gel and solvent systems such as hexane/ethyl acetate or dichloromethane/hexane is employed for purification.
- Recrystallization from petroleum ether/ethyl acetate mixtures ensures high purity of intermediates and final products.
- Spectroscopic methods (NMR, IR, mass spectrometry) confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation of 2-aminophenol | Acetic anhydride, water | High | Initial protection |
| 2 | Bromination | NBS, room temp | High | Selective bromination |
| 3 | Hoesch reaction | Acetonitrile, ZnCl2, dry HCl, 40-60 °C | Moderate to high | Formation of brominated acetophenone |
| 4 | Hydrolysis of acetamido | Diluted HCl | High | Amino group deprotection |
| 5 | Catalytic hydrogenation | Pd/C, ethanol, H2, 2 MPa, reflux 8h | High | Debromination and amine formation |
| 6 | Coupling with methyl glycinate | EDCI/HOBt or DCC, triethylamine, chloroform or THF | 30-80 | Peptide coupling |
| 7 | Optional ester hydrolysis | NaOH aqueous, room temp | High | Conversion to acid if needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate has been explored for its therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit key signaling pathways involved in tumor growth, making it a candidate for cancer therapy. Research suggests it may influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses, which could be beneficial in treating various inflammatory diseases.
- Antioxidant Properties : The presence of the hydroxy group may confer antioxidant activity, helping to protect cells from oxidative stress.
Biochemical Assays
The compound is being investigated as a ligand in biochemical assays, where it may serve as an enzyme inhibitor. Its ability to bind to specific molecular targets allows for the exploration of its role in various biological processes.
Material Science
In industry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique functional groups allow for the development of new materials with specific properties.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the modulation of the apoptotic pathways.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth via modulation of signaling pathways. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in biological systems. |
| Antioxidant | Protects against oxidative stress due to the hydroxy group. |
Mechanism of Action
The mechanism of action of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Ethyl 2-[(3-Methylbenzoyl)amino]acetate (CAS: 330466-40-5)
- Molecular Formula: C₁₂H₁₅NO₃.
- Structural Differences: Ethyl ester instead of methyl ester. 3-Methylbenzoyl group replaces the 3-amino-2-hydroxybenzoyl moiety.
- Absence of amino and hydroxyl groups reduces polarity and chelation capacity, limiting its utility in metal-catalyzed reactions .
Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate (CAS: 1019554-28-9)
- Molecular Formula: C₁₀H₁₂FNO₂.
- Structural Differences: 3-Fluorobenzylamino group instead of the benzoylamino-hydroxybenzoyl system.
- Implications: The fluorine atom introduces electronegativity, enhancing metabolic stability and binding affinity in drug candidates. Lack of hydroxyl and amino substituents reduces solubility in polar solvents compared to the target compound .
Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 141109-13-9)
- Molecular Formula: C₉H₁₀ClNO₂·HCl.
- Structural Differences :
- Chlorophenyl group replaces the hydroxybenzoyl moiety.
- Hydrochloride salt enhances aqueous solubility.
- Primary amino group offers a site for further derivatization, similar to the target compound’s amino group .
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (CAS: Not provided)
- Molecular Formula : C₁₈H₁₇N₃O₄ (estimated).
- Structural Differences: Extended conjugation with a benzoylamino and hydroxyphenylamino substituent. α,β-Unsaturated ester system.
- Implications: The unsaturated system enables participation in cycloaddition reactions, unlike the saturated target compound. Additional hydroxyphenyl group increases hydrogen-bonding capacity, making it suitable for synthesizing fused heterocycles like oxazoloquinolines .
Tabulated Comparative Analysis
| Compound | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Applications |
|---|---|---|---|---|---|
| Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate | 1241680-73-8 | C₁₀H₁₂N₂O₄ | 3-Amino-2-hydroxybenzoyl, methyl ester | 224.22 g/mol | Pharmaceutical intermediates, chelators |
| Ethyl 2-[(3-methylbenzoyl)amino]acetate | 330466-40-5 | C₁₂H₁₅NO₃ | 3-Methylbenzoyl, ethyl ester | 221.25 g/mol | Organic synthesis intermediates |
| Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate | 1019554-28-9 | C₁₀H₁₂FNO₂ | 3-Fluorobenzylamino, methyl ester | 197.21 g/mol | Drug discovery, fluorinated analogs |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | 141109-13-9 | C₉H₁₀ClNO₂·HCl | 2-Chlorophenyl, hydrochloride salt | 230.09 g/mol | Chiral synthons, API intermediates |
| Methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate | N/A | ~C₁₈H₁₇N₃O₄ | Benzoylamino, hydroxyphenylamino, unsaturated | ~339.35 g/mol | Heterocycle synthesis (e.g., quinolines) |
Biological Activity
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of approximately 224.213 g/mol. The compound features an amino group, a hydroxy group, and a methyl ester functional group, which contribute to its biological activity.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Anticancer Properties : Initial findings suggest potential anticancer effects, particularly through the inhibition of key signaling pathways involved in tumor growth.
- Antioxidant Activity : The hydroxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth via key signaling pathways. |
| Antioxidant | Protects against oxidative stress due to the presence of a hydroxy group. |
| Anti-inflammatory | Modulates inflammatory responses in various biological systems. |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of PI3K/AKT/mTOR Pathway : This pathway plays a crucial role in cell survival and proliferation. Compounds targeting this pathway have shown promise in cancer therapy .
- Regulation of Apoptosis : The compound may influence apoptotic pathways, leading to increased cancer cell death .
- Antioxidative Mechanisms : The presence of hydroxyl groups can facilitate the scavenging of free radicals, thus reducing cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study highlighted the anticancer activity of similar compounds targeting the PI3K/AKT/mTOR pathway, demonstrating significant growth inhibition in various cancer cell lines .
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | C₁₁H₁₃N₃O₂ | Neuroprotective effects |
| Glycine, N-(2-hydroxybenzoyl)-, methyl ester | C₉H₉N₃O₃ | Potential antioxidant properties |
| 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thienyl acetate | C₁₂H₉N₃O₃S | Explored for anti-cancer properties |
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its multifaceted biological activities. Continued investigation into its mechanisms of action and therapeutic potential is warranted, particularly in the context of cancer treatment and oxidative stress modulation.
Future studies should focus on:
- Detailed mechanistic studies to elucidate specific pathways affected by the compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships to optimize its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via coupling reactions between 3-amino-2-hydroxybenzoic acid derivatives and methyl glycinate. Key steps include:
- Coupling agents : Use of dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid group .
- Solvent systems : Dichloromethane or tetrahydrofuran (THF) under reflux conditions to enhance reaction kinetics .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol for high-purity isolation .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 excess of methyl glycinate to minimize side products) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical workflow :
- Spectroscopy :
- NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm), amine protons (δ 5.5–6.0 ppm), and ester methyl group (δ 3.6–3.8 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and amide (N–H) bending at ~1550 cm⁻¹ .
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 252.1 (calculated for C₁₁H₁₃N₂O₄) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxybenzoyl group and catalytic residues (e.g., Tyr385) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Case study : Discrepancies in anti-inflammatory activity (e.g., conflicting IC₅₀ values) may arise from:
- Assay conditions : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentration (e.g., 1 µg/mL) to reduce variability .
- Metabolic stability : Evaluate compound degradation in vitro using liver microsomes. Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) if rapid metabolism is observed .
Q. How can crystallographic data inform the design of co-crystals or salts to improve solubility?
- Approach :
- Single-crystal X-ray diffraction : Resolve the molecular packing of this compound (e.g., space group P2₁/n, unit cell parameters a = 7.58 Å, b = 14.70 Å) .
- Co-crystal screening : Co-form with succinic acid or nicotinamide to enhance aqueous solubility via hydrogen-bond networks. Monitor via powder X-ray diffraction (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
